![molecular formula C13H25NO5 B13220182 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13220182.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The ethoxymethyl group can participate in various chemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its ability to undergo controlled chemical transformations, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-amino acids: Compounds with similar Boc-protected amino groups.
Ethoxymethyl derivatives: Compounds with ethoxymethyl groups attached to different backbones.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is unique due to its combination of a Boc-protected amino group and an ethoxymethyl group. This dual functionality allows for versatile applications in synthetic chemistry and research, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C13H25NO5 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
3-(ethoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-5-18-9-10(8-11(15)16)6-7-14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
RHFKVCHPAPVUIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CCNC(=O)OC(C)(C)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
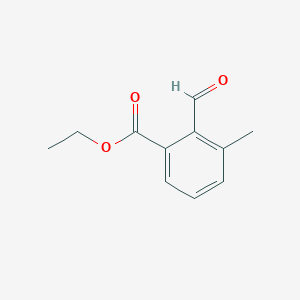
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
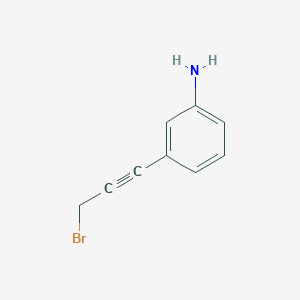
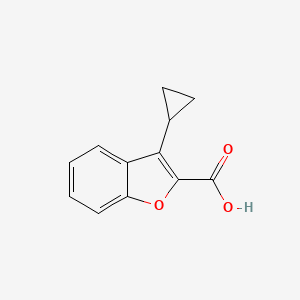
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)



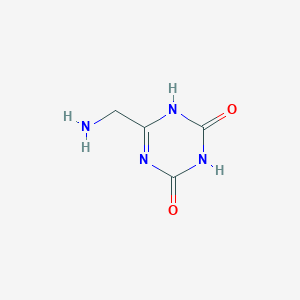
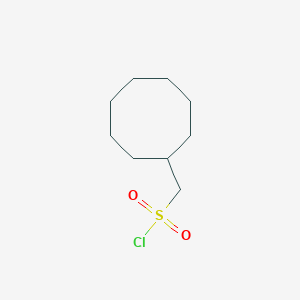

![[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)
![N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)
